

Spectroscopic Profile of N-Formylglycine Ethyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Formylglycine Ethyl Ester*

Cat. No.: *B140467*

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This technical guide provides a comprehensive overview of the spectroscopic data for **N-Formylglycine Ethyl Ester** (CAS No. 3154-51-6), a key building block in peptide synthesis and various organic reactions.[1] This document presents its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring these spectra.

Chemical Structure and Properties

N-Formylglycine ethyl ester, with the linear formula HCONHCH2COOC2H5, has a molecular weight of 131.13 g/mol . It is a colorless liquid at room temperature with a boiling point of 267-269 °C and a density of 1.15 g/mL at 25 °C.[2]

Molecular Structure with Atom Numbering for Spectral Assignments:

Caption: Chemical structure of **N-Formylglycine Ethyl Ester** with atom numbering.

Spectroscopic Data

The following tables summarize the key spectroscopic data for **N-Formylglycine Ethyl Ester**. This data is essential for the structural elucidation and quality control of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.

Table 1: ¹H NMR Spectroscopic Data for **N-Formylglycine Ethyl Ester**

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.19	s	-	1	H ¹ (Formyl H)
6.70	br s	-	1	H ² (Amide H)
4.18	q	7.1	2	H ⁵ (Methylene H of ethyl)
4.05	d	6.0	2	H ³ (Methylene H of glycine)
1.25	t	7.1	3	H ⁶ (Methyl H of ethyl)

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for **N-Formylglycine Ethyl Ester**

Chemical Shift (δ) ppm	Assignment
169.0	C ⁴ (Carbonyl C of ester)
161.0	C ¹ (Carbonyl C of formyl)
61.5	C ⁵ (Methylene C of ethyl)
41.0	C ³ (Methylene C of glycine)
14.1	C ⁶ (Methyl C of ethyl)

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. This technique is particularly useful for identifying functional groups.

Table 3: IR Spectroscopic Data for **N-Formylglycine Ethyl Ester**

Wavenumber (cm ⁻¹)	Intensity	Assignment
3280	Strong, Broad	N-H Stretch
3060	Medium	C-H Stretch (amide)
2980, 2940	Medium	C-H Stretch (aliphatic)
1745	Strong	C=O Stretch (ester)
1670	Strong	C=O Stretch (amide I)
1540	Strong	N-H Bend (amide II)
1210	Strong	C-O Stretch (ester)

Sample preparation: Neat (liquid film). Data is representative.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern.

Table 4: Mass Spectrometry Data for **N-Formylglycine Ethyl Ester**

m/z	Relative Intensity (%)	Proposed Fragment
131	15	$[M]^+$ (Molecular Ion)
102	30	$[M - C_2H_5]^+$
86	100	$[M - OCH_2CH_3]^+$
58	85	$[CH_2COOC_2H_5]^+$
44	40	$[HCONHCH_2]^+$
29	60	$[C_2H_5]^+$

Ionization method: Electron Ionization (EI). Data is representative.

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Protocol for 1H and ^{13}C NMR Analysis:

- Sample Preparation: Dissolve approximately 10-20 mg of **N-Formylglycine Ethyl Ester** in 0.5-0.7 mL of deuterated chloroform ($CDCl_3$) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- 1H NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a standard single-pulse experiment.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Employ a relaxation delay of 1-2 seconds.

- Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire the spectrum at room temperature.
 - Use a proton-decoupled pulse sequence (e.g., zgpg30).
 - Set the spectral width to cover the range of 0 to 200 ppm.
 - Employ a relaxation delay of 2-5 seconds.
 - Acquire a larger number of scans (typically 128 or more) due to the lower natural abundance of ¹³C.
- Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

IR Spectroscopy

Protocol for FT-IR Analysis (Neat Liquid):

- Sample Preparation: Place one drop of neat **N-Formylglycine Ethyl Ester** directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin liquid film.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty ATR crystal or clean salt plates.
 - Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
 - Co-add 16-32 scans to improve the signal-to-noise ratio.

- The spectrum is typically recorded in transmittance or absorbance mode.
- Data Processing: The background spectrum is automatically subtracted from the sample spectrum. Identify and label the significant absorption peaks.

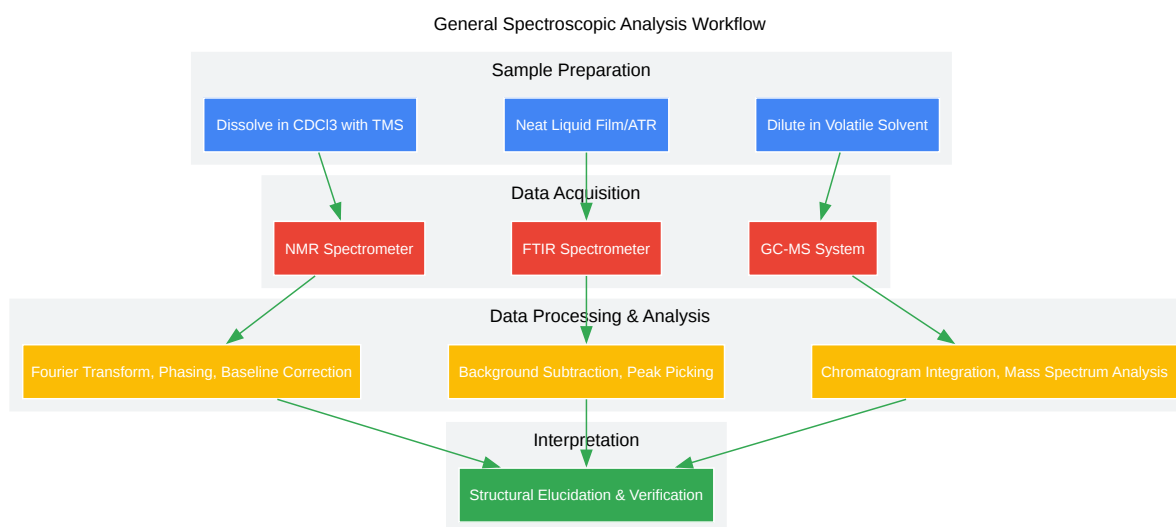
Mass Spectrometry

Protocol for GC-MS Analysis:

- Sample Preparation: Prepare a dilute solution of **N-Formylglycine Ethyl Ester** (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
- Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.
- GC Conditions:
 - Injector: Split/splitless injector, typically operated at 250 °C with a split ratio of 50:1.
 - Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.
- MS Conditions:
 - Ion Source: Electron Ionization (EI) at 70 eV.
 - Mass Range: Scan from m/z 20 to 200.
 - Source Temperature: Maintain at approximately 230 °C.
- Data Analysis: Identify the peak corresponding to **N-Formylglycine Ethyl Ester** in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Workflow and Data Interpretation

The following diagrams illustrate the general workflow for spectroscopic analysis and the correlation of the chemical structure with its spectral data.



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Caption: A generalized workflow for the spectroscopic analysis of a chemical compound.

Caption: Correlation of the chemical structure with key spectroscopic signals.

This guide provides foundational spectroscopic information for **N-Formylglycine Ethyl Ester**, which is critical for its application in research and development. The provided protocols offer a starting point for obtaining high-quality data for this compound. For more detailed spectral data, researchers are encouraged to consult spectral databases such as the Spectral Database for Organic Compounds (SDBS).^{[3][4][5][6][7]}

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- To cite this document: BenchChem. [Spectroscopic Profile of N-Formylglycine Ethyl Ester: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b140467#n-formylglycine-ethyl-ester-spectroscopic-data-nmr-ir-ms]

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